molecular formula C24H36N2O2 B11329813 N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide

N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide

Cat. No.: B11329813
M. Wt: 384.6 g/mol
InChI Key: BRQQKLZYMKYMAJ-UHFFFAOYSA-N
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Description

N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide is a complex organic compound that features a unique structure combining a furan ring, a piperidine ring, and an adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives.

    Adamantane Core Attachment: The adamantane core is introduced through a coupling reaction, often using a carboxylic acid derivative of adamantane.

    Final Coupling: The final step involves coupling the furan and piperidine rings to the adamantane core using amide bond formation techniques, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: The adamantane core can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions on the adamantane core.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Various piperidine derivatives.

    Substitution: Halogenated adamantane derivatives.

Scientific Research Applications

N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide has several research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions, while the piperidine ring can form hydrogen bonds with biological molecules. The adamantane core provides structural rigidity, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-Methylfuran-2-YL)ethyl]adamantane-1-carboxamide
  • N-[2-(4-Methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide
  • N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxylate

Uniqueness

N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide is unique due to its combination of a furan ring, a piperidine ring, and an adamantane core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C24H36N2O2

Molecular Weight

384.6 g/mol

IUPAC Name

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]adamantane-1-carboxamide

InChI

InChI=1S/C24H36N2O2/c1-16-5-7-26(8-6-16)21(22-4-3-17(2)28-22)15-25-23(27)24-12-18-9-19(13-24)11-20(10-18)14-24/h3-4,16,18-21H,5-15H2,1-2H3,(H,25,27)

InChI Key

BRQQKLZYMKYMAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=C(O5)C

Origin of Product

United States

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